Home > Products > Screening Compounds P102825 > Pipendoxifene hydrochloride
Pipendoxifene hydrochloride -

Pipendoxifene hydrochloride

Catalog Number: EVT-255654
CAS Number:
Molecular Formula: C29H33ClN2O3
Molecular Weight: 493.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pipendoxifene hydrochloride is a selective estrogen receptor modulators (SERMs).
Overview

Pipendoxifene hydrochloride is a selective estrogen receptor modulator, primarily researched for its potential applications in treating breast cancer. It is classified as a non-steroidal compound that interacts with estrogen receptors, specifically targeting estrogen receptor alpha and beta subtypes. This compound is notable for its dual agonist-antagonist properties, which allow it to selectively modulate estrogenic activity in different tissues, making it a subject of interest in oncology and hormone therapy.

Synthesis Analysis

Pipendoxifene hydrochloride can be synthesized through various methods, with the most common involving the alkylation of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine hydrochloride. This reaction typically employs nucleophilic substitution mechanisms, where the piperidine derivative acts as a nucleophile attacking the electrophilic carbon of the aldehyde group.

Additionally, a Bischler-type indole synthesis can be utilized to form the 3-methyl indole core from α-bromopropiophenone and aniline hydrochloride. This method involves cyclization and subsequent functionalization to yield the desired indole structure, which is crucial for the biological activity of pipendoxifene hydrochloride .

Molecular Structure Analysis

The molecular structure of pipendoxifene hydrochloride can be described by its formula C19H22ClNC_{19}H_{22}ClN with a molecular weight of approximately 303.84 g/mol. The compound features a complex arrangement including an indole core and various functional groups that facilitate its interaction with estrogen receptors.

Structural Data

  • Molecular Formula: C19H22ClNC_{19}H_{22}ClN
  • Molecular Weight: 303.84 g/mol
  • Key Functional Groups: Hydrochloride salt, aromatic rings, and aliphatic chains contributing to its pharmacological properties.
Chemical Reactions Analysis

Pipendoxifene hydrochloride undergoes various chemical reactions that are essential for its synthesis and modification. The primary reactions include:

  • Alkylation: Involves nucleophilic attack where 4-hydroxybenzaldehyde is alkylated by 1-(2-chloroethyl)piperidine hydrochloride.
  • Cyclization: The Bischler-type synthesis involves cyclization steps leading to the formation of the indole structure.
  • Recrystallization: The purification process often involves recrystallizing the compound from solvent mixtures to obtain specific polymorphic forms, such as form I and form II, which exhibit different physical properties and stability characteristics .
Mechanism of Action

Pipendoxifene hydrochloride functions by binding to estrogen receptors, modulating their activity depending on the target tissue. In breast tissue, it may act as an antagonist, inhibiting estrogen-driven proliferation of cancer cells, while in other tissues, it can function as an agonist promoting beneficial effects such as bone density maintenance.

The mechanism involves:

  1. Binding: The compound binds to the ligand-binding domain of estrogen receptors.
  2. Conformational Change: This binding induces a conformational change in the receptor that influences co-regulator recruitment.
  3. Transcriptional Regulation: The resultant complex either activates or represses target gene transcription based on the tissue context .
Physical and Chemical Properties Analysis

Pipendoxifene hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Varies with polymorphic forms; form II generally shows higher solubility compared to form I.
  • Stability: Form I is thermodynamically more stable than form II, making it preferable for pharmaceutical formulations .
  • Differential Scanning Calorimetry (DSC): Characteristic peaks in DSC traces indicate thermal transitions; for instance, form I shows melting endotherms at about 145°C and 190°C .

Relevant Data

PropertyValue
SolubilityVaries by polymorph
StabilityForm I > Form II
Melting PointPeaks at ~145°C and ~190°C
Applications

Pipendoxifene hydrochloride is primarily researched for its applications in breast cancer treatment due to its selective action on estrogen receptors. Its ability to modulate estrogen signaling pathways makes it a candidate for therapeutic interventions aimed at reducing tumor growth in hormone-sensitive cancers. Moreover, ongoing studies explore its potential in other conditions influenced by estrogen activity.

Pharmacological Mechanisms of Action

Selective Estrogen Receptor Modulation Dynamics

ER-α/ER-β Binding Affinity and Transcriptional Regulation

Pipendoxifene hydrochloride is a 2-phenyl indole derivative classified as a selective estrogen receptor modulator (SERM). It exhibits competitive binding to both estrogen receptor isoforms (ER-α and ER-β), though its precise binding affinities relative to estradiol require further characterization. Like other SERMs, its transcriptional activity is ligand- and tissue-dependent. Upon binding, Pipendoxifene induces conformational changes in the ER, altering recruitment of coregulator complexes (e.g., SRC-1, NCoR). This modulates gene expression pathways critical in estrogen-responsive tissues, particularly breast cancer cells. Preclinical studies confirm its antagonistic efficacy in ER-positive breast cancer models, where it suppresses estrogen-driven proliferation [1] [3] [5].

Structural Determinants of SERM Activity: Comparative Analysis with Tamoxifen and Raloxifene

The molecular structure of Pipendoxifene features a rigid indole scaffold with a piperidinoethoxy side chain, distinct from the triphenylethylene core of Tamoxifen or the benzothiophene core of Raloxifene. Key structural comparisons include:

Table 1: Structural and Functional Comparison of SERMs

CompoundCore StructureKey Side ChainUterine Effects
Pipendoxifene2-Phenyl indolePiperidinoethoxyMinimal stimulation
TamoxifenTriphenylethyleneDimethylaminoethoxyAgonistic (↑ risk)
RaloxifeneBenzothiophenePiperidinoethoxyNeutral

The piperidinoethoxy side chain in Pipendoxifene and Raloxifene confers reduced uterine agonism compared to Tamoxifen’s dimethylaminoethoxy group. This side chain sterically hinders coactivator recruitment (e.g., SRC-3) in endometrial tissues, explaining its tissue selectivity. Additionally, Pipendoxifene’s indole ring enhances ER binding stability relative to Tamoxifen’s flexible ethylene linker [1] [5] [7].

Antagonistic vs. Agonistic Tissue-Specific Profiles in Mammary vs. Endometrial Tissues

Pipendoxifene demonstrates strong antagonism in mammary tissue, potently inhibiting estrogen-dependent proliferation in breast cancer cells (e.g., MCF-7). It achieves this by degrading ER-α and blocking transcriptional activation of proliferative genes like CCND1. In contrast, it exhibits minimal agonism in the endometrium, unlike Tamoxifen, which upregulates endometrial proliferation and increases cancer risk. This tissue selectivity arises from differential expression of coregulators: Uterine tissues express higher levels of coactivators (e.g., AIB1) that poorly recruit Pipendoxifene-bound ER, thereby limiting transcriptional activation [1] [3] [7].

Non-Classical Estrogen Signaling Pathways

Crosstalk with Growth Factor Receptor Pathways (e.g., EGFR, IGF-1R)

Pipendoxifene modulates cross-communication between ER and growth factor pathways. In ER-positive breast cancer cells, it suppresses EGFR and IGF-1R signaling by:

  • Downregulating surface expression of EGFR/HER2
  • Inhibiting phosphorylation of downstream kinases (e.g., MAPK, AKT)
  • Reducing synthesis of IGF-1 in hepatic tissues via ER antagonismThis dual blockade disrupts prosurvival signals and synergizes with its direct ER antagonism. Notably, Pipendoxifene reverses chemoresistance in Tamoxifen-resistant models where growth factor pathways are hyperactive [4] [7].

Modulation of Coactivator/Corepressor Recruitment in ER-Positive Cancers

The compound’s efficacy hinges on its differential recruitment of coregulators:

  • Corepressors: In breast tissue, Pipendoxifene-ER complexes recruit NCoR and SMRT, which silence genes like BCL2 and TFF1 via histone deacetylase (HDAC) activation.
  • Coactivators: Unlike estradiol, Pipendoxifene fails to recruit SRC-3 in endometrial cells due to its bulky side chain, preventing transcriptional activation.

Table 2: Coregulator Recruitment Profiles of SERM-Bound ER

SERMDominant Coregulator in BreastEffect on Gene Expression
PipendoxifeneNCoR/SMRT↓ Proliferation genes
TamoxifenSRC-1 (partial)↑ or ↓ context-dependent
RaloxifeneNCoR/HDAC complexes↓ uniformly

This profile enhances Pipendoxifene’s therapeutic specificity for ER-positive cancers while minimizing off-target effects [3] [7].

Properties

Product Name

Pipendoxifene hydrochloride

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride

Molecular Formula

C29H33ClN2O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H

InChI Key

FIKCMRKZNTXMKE-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.